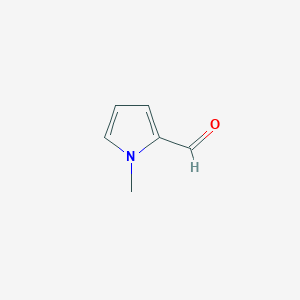

1-Methylpyrrole-2-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKQTRFCDKSEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152338 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear orange to dark red liquid; roasted nutty aroma | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 90.00 °C. @ 22.00 mm Hg | |

| Record name | 1-Methyl-2-pyrrolecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.012-1.018 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1192-58-1 | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1H-PYRROLE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0HYH3D7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-2-pyrrolecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-Methylpyrrole-2-carboxaldehyde: Structure, Synthesis, and Reactivity Profile

This guide provides an in-depth technical analysis of 1-Methylpyrrole-2-carboxaldehyde , a critical heterocyclic building block in medicinal chemistry and organic synthesis.

Executive Summary

This compound (CAS: 1192-58-1) is a heteroaromatic aldehyde characterized by high reactivity at the carbonyl position and the electron-rich pyrrole ring.[1] It serves as a linchpin intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , bioactive alkaloids, and polypyrrole-based materials. Unlike its unmethylated analog, the N-methyl group prevents hydrogen bond donation, significantly altering its solubility profile and lipophilicity, making it a preferred scaffold for drug discovery campaigns targeting improved membrane permeability.

Physicochemical Characterization

The compound presents as an air-sensitive liquid that darkens upon oxidation. It requires controlled storage to maintain purity for sensitive catalytic applications.

Table 1: Core Physical Properties[1]

| Property | Value | Notes |

| IUPAC Name | 1-Methylpyrrole-2-carbaldehyde | |

| CAS Number | 1192-58-1 | |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Clear orange to dark red liquid | Darkens on air exposure |

| Boiling Point | 87–90 °C @ 22 mmHg | 192–194 °C @ 760 mmHg |

| Density | 1.016 g/mL (25 °C) | |

| Refractive Index | n20/D 1.560 | |

| Solubility | Soluble in EtOH, CHCl₃, DMSO | Water solubility: ~1.77 g/L |

| Flash Point | 72 °C (162 °F) | Closed Cup |

Spectroscopic Signature

Accurate identification is critical during synthesis. The lack of an N-H signal and the presence of a distinct N-methyl singlet distinguish it from pyrrole-2-carboxaldehyde.

Table 2: Diagnostic Spectral Data

| Technique | Signal / Peak | Assignment |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.53 ppm (s, 1H) | Aldehyde -CHO proton |

| δ 6.8–6.9 ppm (m, 1H) | Pyrrole Ring H5 | |

| δ 6.1–6.2 ppm (m, 1H) | Pyrrole Ring H3 | |

| δ 3.94 ppm (s, 3H) | N-CH₃ (Diagnostic Singlet) | |

| ¹³C NMR (CDCl₃) | δ 179.5 ppm | Carbonyl C=O |

| δ 132.0, 124.5, 109.0 ppm | Pyrrole Ring Carbons | |

| δ 36.5 ppm | N-CH₃ | |

| FT-IR (Neat) | 1660–1670 cm⁻¹ | Strong C=O stretch (Conjugated) |

| ~2800 cm⁻¹ | Weak C-H aldehyde stretch | |

| MS (EI) | m/z 109 [M]⁺ | Base peak often m/z 108 [M-H]⁺ |

Synthetic Framework: The Vilsmeier-Haack Protocol

The industrial standard for synthesizing this compound is the Vilsmeier-Haack formylation . This reaction is highly regioselective for the C2 position due to the directing effect of the pyrrole nitrogen lone pair.

Mechanism & Workflow

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃. This electrophile attacks the electron-rich C2 position of N-methylpyrrole, followed by hydrolysis to release the aldehyde.

Figure 1: Vilsmeier-Haack synthetic pathway for C2-formylation of N-methylpyrrole.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃.

-

Reagent Formation: In a dry round-bottom flask under N₂, cool DMF (1.2 eq) to 0 °C. Dropwise add POCl₃ (1.1 eq) over 30 minutes. A white precipitate (Vilsmeier salt) may form.

-

Addition: Dissolve 1-methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE) or perform neat if scale permits. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature < 10 °C.

-

Reaction: Warm to room temperature and then reflux (approx. 80 °C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane).

-

Hydrolysis: Cool the mixture to 0 °C. Slowly pour into a saturated Sodium Acetate (NaOAc) solution (buffered hydrolysis prevents polymerization). Stir for 1 hour.

-

Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with NaHCO₃ and Brine. Dry over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (bp 87–90 °C @ 22 mmHg) yields the pure aldehyde.

Reactivity Profile & Transformations

This compound acts as a "chemical handle," allowing divergent synthesis into amines, alkenes, and carboxylic acids.

Key Transformations

-

Schiff Base Formation: Condensation with primary amines (e.g., anilines) yields imines, used as ligands in coordination chemistry.[2]

-

Reductive Amination: Reaction with amines followed by NaBH₄ reduction yields secondary/tertiary amines (common in CNS drug synthesis).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend the carbon chain.

Figure 2: Divergent reactivity map of this compound.

Medicinal & Industrial Applications[7]

Medicinal Chemistry

-

NSAID Precursors: The 1-methylpyrrole moiety is structurally homologous to the core of Tolmetin (a non-steroidal anti-inflammatory drug). This aldehyde is often oxidized to the acid or homologated to acetic acid derivatives to create Tolmetin analogs.

-

Bioactive Heterocycles: Used to synthesize bis-pyrrole and pyrrole-imidazole polyamides which bind to DNA minor grooves, acting as gene regulation agents.

Flavor & Fragrance

-

FEMA 4332: The compound is approved as a flavoring agent, providing a "roasted nutty" or "meaty" profile, utilized in savory food formulations.

Safety & Handling (SDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and will degrade (darken) if left in headspace vials.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

References

-

ChemicalBook. (2024).[3] N-Methylpyrrole-2-carboxaldehyde Properties and Spectral Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from

-

BenchChem. (2025). Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole. Retrieved from

-

PubChem. (2025).[1] 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

-

The Good Scents Company. (2024). 1-methyl-2-pyrrole carboxaldehyde Flavor Profile and Safety. Retrieved from

Sources

Technical Monograph: 1-Methyl-1H-pyrrole-2-carbaldehyde

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2][3][4]

Executive Summary

1-Methyl-1H-pyrrole-2-carbaldehyde (CAS: 1192-58-1) is a pivotal heterocyclic building block in the synthesis of bioactive alkaloids, polypyrroles, and porphyrin-based therapeutics.[1][2][3] Characterized by its electron-rich pyrrole ring balanced by an electron-withdrawing formyl group, it serves as a "push-pull" scaffold essential for developing antiproliferative agents and antimalarial bisquinolines.[1][2] This guide provides a rigorous analysis of its IUPAC nomenclature, industrial-standard synthesis via the Vilsmeier-Haack reaction, and downstream utility in drug development.[1][2]

Chemical Identity and Nomenclature

While frequently encountered in trade catalogs as N-methylpyrrole-2-carboxaldehyde, the rigorous IUPAC designation is 1-methyl-1H-pyrrole-2-carbaldehyde .[1][2]

-

1-methyl : Denotes the methyl substitution on the nitrogen atom (position 1).

-

1H-pyrrole : Indicates the parent ring system with the indicated hydrogen on the nitrogen (formally replaced by the methyl).

-

2-carbaldehyde : The suffix "-carbaldehyde" is preferred over "-carboxaldehyde" when the aldehyde carbon is not included in the numbering of the parent ring system but is attached to it.[1][2]

Table 1: Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Clear orange to dark red liquid | Oxidizes/darkens upon air exposure |

| Boiling Point | 75–76 °C | @ 11 mmHg (Vacuum Distillation) |

| Density | 1.016 g/mL | @ 25 °C |

| Solubility | Ethanol, Ether, Chloroform | Sparingly soluble in water |

| Stability | Air-sensitive | Store under inert gas (Ar/N₂) at 2–8°C |

Synthetic Pathway: The Vilsmeier-Haack Formylation

The industry-standard method for synthesizing 1-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction .[1][2][4] This electrophilic aromatic substitution utilizes N-methylpyrrole, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).[5]

2.1 Mechanistic Pathway

The reaction proceeds through the formation of a reactive chloroiminium ion (Vilsmeier reagent), which acts as the electrophile attacking the electron-rich C2 position of the pyrrole ring.[5]

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C2 position.[1][2]

2.2 Validated Experimental Protocol

Objective: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde (Scale: 100 mmol). Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried.[1][2] Perform in a fume hood.

-

Reagent Formation:

-

Charge a 3-neck round-bottom flask with DMF (1.1 eq) under Argon atmosphere.

-

Cool to 0–5 °C using an ice/salt bath.[5]

-

Add POCl₃ (1.1 eq) dropwise over 30 minutes.[5] Critical: Maintain internal temperature <10 °C to prevent thermal decomposition.[5]

-

Stir for 15 minutes to ensure formation of the Vilsmeier complex (white/yellowish suspension).[5]

-

-

Electrophilic Addition:

-

Dilute the complex with 1,2-dichloroethane (DCE) or maintain neat if viscosity allows.

-

Add N-methylpyrrole (1.0 eq) dropwise over 45 minutes. The reaction is exothermic.[5][6]

-

Allow the mixture to warm to room temperature, then reflux (approx. 80 °C) for 15 minutes to drive the reaction to completion. Evolution of HCl gas will occur.[5][6]

-

-

Hydrolysis & Workup:

-

Cool the mixture to 20 °C.

-

Quenching: Slowly pour the reaction mixture into a solution of Sodium Acetate (5.0 eq) in water. Caution: Vigorous exotherm.[5]

-

Reflux the biphasic mixture for 15 minutes to hydrolyze the iminium salt to the aldehyde.

-

Extract with diethyl ether (3x).[5] Wash combined organics with saturated Na₂CO₃ (to remove acidic byproducts) and brine.[5]

-

Dry over MgSO₄ and concentrate in vacuo.[5]

-

-

Purification:

-

Purify via vacuum distillation (bp 75–76 °C @ 11 mmHg) to obtain a pale yellow oil.[5]

-

Reactivity Profile & Drug Discovery Applications

The C2-aldehyde functionality serves as a "chemical handle" for divergent synthesis.[1][2] The electron-rich pyrrole ring facilitates further electrophilic substitution, although the aldehyde group at C2 exerts a deactivating and meta-directing influence (directing to C4/C5).[1][2]

3.1 Divergent Synthesis Map

The following diagram illustrates the transformation of the aldehyde into three critical pharmacophores: Hydrazones (anticancer), Amines (neuroactive), and Dipyrromethanes (porphyrin precursors).[5]

Figure 2: Synthetic divergence from the C2-aldehyde scaffold.[1][2]

3.2 Key Therapeutic Classes

-

Anticancer Hydrazones: Condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazides yields acylhydrazones.[1][2] These compounds have demonstrated significant antiproliferative activity against human melanoma cells (e.g., SH-4 cell line) by inducing apoptosis and S-phase cell cycle arrest [1].[1][2][7]

-

Antimalarial Bisquinolines: The aldehyde is used as a linker to synthesize bisquinoline derivatives.[5] These compounds mimic chloroquine but are effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] The pyrrole core provides lipophilicity, aiding membrane permeability [2].[5]

-

Porphyrin Synthesis: Acid-catalyzed condensation with pyrrole derivatives leads to dipyrromethanes, the fundamental building blocks for porphyrins and BODIPY dyes used in bio-imaging.[5]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

-

¹H NMR (CDCl₃, 400 MHz):

-

FT-IR (Neat):

-

Mass Spectrometry (EI/GC-MS):

References

-

PubChem. (n.d.).[5][8] 1-Methyl-1H-pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine.[5] Retrieved from [Link][5]

-

Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956).[5] 2-Pyrrolealdehyde.[1][2] Organic Syntheses, 36, 74. (Adapted for N-methyl derivative). Retrieved from [Link][5]

-

Bijev, A. T. (2024).[5][7] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. National Institutes of Health (PMC).[5] Retrieved from [Link]

-

Singh, K., et al. (2012).[5] Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link][5]

Sources

- 1. 1003-29-8|1H-Pyrrole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364) - FooDB [foodb.ca]

- 3. N-Methylpyrrole-2-carboxaldehyde CAS#: 1192-58-1 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-Methylpyrrole-2-carboxaldehyde

Navigating Chemical Identity, Synthesis, and Application in Heterocyclic Chemistry[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a pivotal heterocyclic building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3][4][5] Its electron-rich pyrrole ring, coupled with a reactive formyl group at the C2 position, makes it an ideal substrate for condensation reactions, polypyrrole synthesis, and the development of bioactive scaffolds.

This guide provides a definitive technical reference for researchers, moving beyond simple nomenclature to cover synthesis protocols, reactivity profiles, and critical handling data.

Part 1: Nomenclature & Chemical Identity

Accurate identification is the first step in reproducible research. While the IUPAC name provides a systematic definition, the compound is frequently referenced by trivial names in older literature and commercial catalogs.

Table 1: Synonym & Identifier Matrix

| Naming Convention | Primary Name / Synonym | Context |

| IUPAC (Systematic) | 1-Methyl-1H-pyrrole-2-carbaldehyde | Preferred for formal publication. |

| Common / Trivial | N-Methylpyrrole-2-carboxaldehyde | Most common in organic synthesis literature. |

| Functional | 2-Formyl-1-methylpyrrole | Emphasizes the aldehyde functional group.[1][3][5][6] |

| Alternative | 1-Methyl-2-formylpyrrole | Variation of the functional name.[1][3][6] |

| Legacy | N-Methyl-2-pyrrolaldehyde | Older chemically descriptive term.[1][4][7][8] |

| CAS Registry | 1192-58-1 | Universal database key. |

| FEMA Number | 4332 | Flavor & Extract Manufacturers Association ID.[3] |

| MDL Number | MFCD00003087 | Symyx / Elsevier database ID. |

Structural Visualization

The following diagram illustrates the numbering scheme critical for distinguishing the 2-carboxaldehyde from its 3-carboxaldehyde isomer.

[1]

Part 2: Physical & Chemical Characterization

Data in this section is aggregated from verified experimental sources to assist in purification and identification.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Clear yellow to dark red liquid | Darkens upon oxidation/light exposure.[1][9] |

| Boiling Point | 87–90 °C @ 22 mmHg | Vacuum distillation recommended. |

| Density | 1.016 g/mL @ 25 °C | |

| Refractive Index | n20/D 1.558–1.564 | |

| Solubility | Soluble in Ethanol, Ether, DCM | Slightly soluble in water. |

| Flash Point | 72 °C (Closed Cup) | Combustible.[4] |

Part 3: Synthesis Protocol (Vilsmeier-Haack Formylation)

The most robust method for synthesizing this compound is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution allows for the regioselective introduction of a formyl group at the C2 position of the electron-rich N-methylpyrrole ring.

Mechanistic Workflow

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (POCl₃).

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃ and the evolution of HCl gas.

-

Reagent Preparation:

-

In a 3-neck round-bottom flask equipped with a drying tube and addition funnel, cool Dimethylformamide (DMF) (1.1 eq) to 0–5 °C.

-

Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq).[10] Caution: Reaction is highly exothermic. Stir for 15–30 minutes to form the Vilsmeier salt (often appears as a viscous oil or solid).

-

-

Substrate Addition:

-

Dissolve N-methylpyrrole (1.0 eq) in a solvent (e.g., 1,2-dichloroethane or excess DMF) and add dropwise to the Vilsmeier reagent, maintaining temperature <10 °C.

-

Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 80–90 °C) for 1–2 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1) for consumption of starting material.

-

-

Hydrolysis (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice containing Sodium Acetate (approx. 5 eq) or saturated aqueous Sodium Carbonate. Note: This hydrolyzes the iminium salt to the aldehyde.

-

Stir vigorously for 30 minutes.

-

-

Work-up & Purification:

-

Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).

-

Wash combined organics with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure.

-

Purification: Distill under vacuum (bp 87–90 °C @ 22 mmHg) to yield the pure aldehyde as a pale yellow liquid.

-

Part 4: Applications in Drug Discovery

The 2-formyl group serves as a "chemical handle" for expanding the molecular complexity of the pyrrole ring.

-

Heterocyclic Condensation:

-

Reaction with amines yields Schiff bases , which are precursors to antifungal and antibacterial agents.

-

Condensation with hydrazine derivatives leads to hydrazones , often screened for anti-tubercular activity.

-

-

Tolmetin Analogs:

-

While Tolmetin (a NSAID) is derived from 1-methylpyrrole-2-acetic acid, the 2-carboxaldehyde is a key intermediate in synthesizing structural analogs used to study COX-1/COX-2 inhibition selectivity.

-

-

Porphyrin Synthesis:

-

Used in the Rothemund or Lindsey synthesis methods to create N-confused porphyrins or methylated porphyrin arrays for photodynamic therapy (PDT) research.

-

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazards:

-

Storage: Store at 2–8 °C (Refrigerate). The compound oxidizes to the carboxylic acid upon prolonged exposure to air. Store under nitrogen or argon for long-term stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14504, this compound. Retrieved from [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

Organic Syntheses. Pyrrole-2-carboxaldehyde.[1][4][5][6] (General Vilsmeier-Haack protocol adapted for N-methyl derivative). Coll. Vol. 4, p. 831 (1963). Retrieved from [Link]

-

NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. SRD 69.[11] Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Food safety and quality: details [fao.org]

- 4. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 9. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

Technical Monograph: 1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1)

[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is a critical heterocyclic building block in the synthesis of bioactive scaffolds, particularly porphyrins, polypyrrole materials, and non-steroidal anti-inflammatory drug (NSAID) analogs. Distinguished by the electron-rich N-methylpyrrole core and a reactive electrophilic formyl group at the C2 position, it serves as a "linchpin" intermediate. Its chemical utility spans from the synthesis of Tolmetin analogs (VEGFR-2 inhibitors) to the construction of complex tetrapyrrole macrocycles used in photodynamic therapy.

This guide provides a rigorous technical analysis of its synthesis via the Vilsmeier-Haack reaction, its downstream reactivity profiles (Schiff base formation, C5-arylation), and validated experimental protocols for its handling and derivatization.

Chemical Profile & Physical Properties[2][3][4][5]

The N-methyl group alters the solubility profile and prevents N-H deprotonation compared to the parent pyrrole-2-carboxaldehyde, making it more lipophilic and suitable for organic solvent-based catalysis.

| Property | Data | Source |

| CAS Number | 1192-58-1 | [1] |

| IUPAC Name | 1-Methylpyrrole-2-carbaldehyde | [1] |

| Molecular Formula | C₆H₇NO | [1] |

| Molecular Weight | 109.13 g/mol | [1] |

| Appearance | Clear to yellow/orange liquid (oxidizes to dark red) | [2] |

| Boiling Point | 87–90 °C at 22 mmHg | [2] |

| Density | 1.016 g/mL at 25 °C | [2] |

| Solubility | Soluble in ethanol, ether, DCM; Insoluble in water | [2] |

| Storage | 2–8 °C, under inert gas (Ar/N₂), light-sensitive | [3] |

Upstream Synthesis: The Vilsmeier-Haack Formylation[6]

The industrial standard for synthesizing this compound is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is preferred over Friedel-Crafts acylation due to milder conditions and high regioselectivity for the C2 position of the pyrrole ring.

Mechanistic Causality

-

Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).[1]

-

Electrophilic Attack: The electron-rich N-methylpyrrole attacks the iminium species at the C2 position. The N-methyl group enhances the nucleophilicity of the ring compared to pyrrole, but also sterically guides substitution to the 2- and 5-positions.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed to release the aldehyde and regenerate the secondary amine.

Figure 1: The Vilsmeier-Haack pathway demonstrates the conversion of N-methylpyrrole to the target aldehyde via the chloroiminium intermediate.[1]

Downstream Reactivity & Pharmaceutical Applications[5]

This compound acts as a divergent node in synthesis. Its reactivity is defined by two zones: the C2-Formyl group (condensation reactions) and the C5-H position (C-H activation/arylation).

Tolmetin Analogs & VEGFR-2 Inhibition

While Tolmetin (a commercial NSAID) is traditionally synthesized via the formylation of 1-methyl-2-(p-tolyl)pyrrole, modern medicinal chemistry uses this compound to generate Tolmetin hydrazones and semicarbazones .[2]

-

Mechanism: Condensation of the aldehyde with hydrazides.

-

Bioactivity: These derivatives have shown potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in cancer anti-angiogenesis therapy, and induce apoptosis in tumor cell lines (e.g., HL-60, HCT-15) [4].[2][3][4]

Schiff Base Formation

Reaction with primary amines yields Schiff bases (imines), which are critical ligands in coordination chemistry and bioactive scaffolds.

-

Antimicrobial Agents: Condensation with sulfur-containing amines (e.g., thiosemicarbazide) yields ligands with significant antibacterial and antifungal profiles [5].

Porphyrin Synthesis

The aldehyde is a precursor for meso-substituted porphyrins and BODIPY dyes. Acid-catalyzed condensation with pyrrole derivatives leads to dipyrromethanes, which oxidize to form the macrocyclic core essential for photodynamic therapy agents.

Figure 2: Divergent synthetic pathways utilizing the C2-aldehyde and C5-H reactivity.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of this compound

This protocol is self-validating via the observation of the color change (formation of the Vilsmeier complex) and the exothermic nature of the hydrolysis.

-

Reagent Prep: In a flame-dried 3-neck round-bottom flask under Argon, cool DMF (1.2 eq) to 0 °C.

-

Vilsmeier Complex: Dropwise add POCl₃ (1.1 eq) over 30 mins. Checkpoint: The solution should turn viscous/yellow, indicating chloroiminium salt formation. Stir for 15 mins at 0 °C.

-

Addition: Dilute N-methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE) and add dropwise. The reaction is exothermic; maintain internal temp < 10 °C.

-

Reaction: Warm to reflux (approx. 85 °C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

-

Hydrolysis (Critical Step): Cool to room temp. Pour the reaction mixture into crushed ice containing Sodium Acetate (3.0 eq) to buffer the pH to ~5–6. Caution: Vigorous evolution of HCl gas.

-

Workup: Extract with Dichloromethane (3x). Wash organics with sat. NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Vacuum distillation (bp 87–90 °C @ 22 mmHg) yields the pure aldehyde.

Protocol B: Synthesis of Tolmetin Hydrazone Analog (VEGFR-2 Inhibitor)

Derived from [4].

-

Condensation: Dissolve this compound (1.0 eq) and the appropriate hydrazide (1.0 eq) in absolute ethanol.

-

Catalysis: Add catalytic glacial acetic acid (2–3 drops).

-

Reflux: Reflux for 4–6 hours. Validation: Product precipitation usually occurs upon cooling.

-

Isolation: Filter the solid precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Combustible liquid (H227).

-

Storage: The aldehyde functionality is prone to autoxidation to the carboxylic acid. Store under Nitrogen/Argon at 2–8 °C.

-

PPE: Neoprene gloves and chemical splash goggles are mandatory. Work in a fume hood to avoid inhalation of vapors [6].

References

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde (CID 14504). National Library of Medicine. Retrieved from [Link]

-

Ibrahim, T. S., et al. (2021).[4] Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Arifuzzaman, M., et al. (2013).[5] Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry.[5] Retrieved from [Link]

-

ECHA. (n.d.). Registration Dossier - this compound.[6][7] European Chemicals Agency. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 6. lookchem.com [lookchem.com]

- 7. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

The Natural Occurrence and Synthetic Utility of 1-Methylpyrrole-2-carboxaldehyde

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1), also known as N-methyl-2-formylpyrrole, is a heterocyclic aldehyde found naturally in specific botanical sources and thermally processed foods.[1][2][3][4] While structurally simple, its presence serves as a critical biomarker for the Maillard reaction in food chemistry and a versatile scaffold in medicinal chemistry.[2] This guide delineates its natural distribution, formation mechanisms (thermal vs. biosynthetic), analytical detection via GC-MS, and its utility as a precursor for bioactive heterocyclic therapeutics.[2]

Chemical Profile & Properties

Before analyzing its occurrence, the physicochemical baseline must be established to understand its volatility and extraction behavior.[2]

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| CAS Registry | 1192-58-1 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | Clear orange to dark red liquid |

| Odor Profile | Roasted, nutty, sweet, ethereal |

| Boiling Point | 87–90 °C (at 22 mmHg) |

| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water |

| FEMA Number | 4332 (Flavoring Agent) |

Natural Occurrence and Distribution

The occurrence of this compound is bifurcated into constitutive presence (in raw plant tissues) and thermally generated presence (in processed foods).[2][3][4]

Botanical Sources (Constitutive)

In these sources, the compound exists as a secondary metabolite, likely arising from the degradation of larger alkaloid structures or specific enzymatic methylation of pyrrole precursors.[2]

-

Capparis spinosa (Caper Bush): Identified in the volatile fraction, contributing to the pungent aroma.[2]

-

Nicotiana tabacum (Tobacco): Present in leaf extracts, associated with the complex nitrogen metabolism of nicotine and related alkaloids.[2]

-

Glycyrrhiza glabra (Licorice): Detected in root extracts.[2]

-

Asparagus officinalis (Asparagus): Detected in fresh and cooked spears; serves as a potential consumption biomarker.[2]

Thermally Induced Sources (Maillard Reaction Products)

The compound is ubiquitous in roasted and fermented products, generated via non-enzymatic browning.[2][5]

| Source | Context | Mechanism |

| Coffea canephora (Robusta) | Roasted beans | Maillard reaction (Sugar + Amino Acid) |

| Camellia sinensis | Black, Green, Red Teas | Oxidation and thermal drying processes |

| Beer | Fermented Malt | Malt roasting and fermentation byproducts |

| Rubus laciniatus | Heated Blackberry Juice | Acid-catalyzed thermal degradation |

Formation Mechanisms

Understanding the causality of formation is essential for controlling its concentration in food science or synthesizing it in the lab.[2]

The Maillard Pathway (Thermal Generation)

In food matrices, this compound is primarily formed through the interaction of reducing sugars (glucose/fructose) with amino acids (specifically proline or asparagine) under heat.[2][3][4] The methylation step often involves the degradation of Strecker aldehydes or interaction with methylating agents generated in situ.[2]

Figure 1: Simplified Maillard reaction pathway leading to the formation of this compound.

Biosynthetic Considerations

In plants like Nicotiana, the biosynthesis likely diverges from the thermal pathway.[2] It is hypothesized to stem from the Ornithine

Analytical Methodology: Detection & Quantification

Reliable detection requires separation from complex volatile matrices.[2] The gold standard is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[2][3][4]

Protocol: HS-SPME-GC-MS Workflow

Objective: Isolate and quantify this compound from a plant or food matrix.[2][3][4]

Reagents:

-

Internal Standard: 2-Acetylpyrrole or d3-1-Methylpyrrole (if available).[2][3][4]

-

Matrix Modifier: NaCl (saturation).[2]

Step-by-Step Methodology:

-

Sample Preparation: Homogenize 5g of sample. Transfer to a 20mL headspace vial. Add 2g NaCl and 5mL ultra-pure water. Spike with 10µL Internal Standard (50 ppm).

-

Equilibration: Seal vial with PTFE/silicone septum. Incubate at 60°C for 15 mins with agitation (500 rpm).

-

Extraction (SPME): Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 mins at 60°C. Rationale: The tri-phase fiber covers the polarity range of pyrroles.[2]

-

Desorption: Insert fiber into GC injector port (250°C) for 5 mins (splitless mode).

-

GC Separation:

-

MS Detection: Electron Impact (EI) at 70 eV. Scan range 35–300 m/z.[2][3]

-

Target Ions for Quantification: m/z 109 (Molecular ion), 108 (M-H), 80 (Pyrrole ring fragment).[2]

-

Figure 2: Analytical workflow for the isolation of this compound.

Therapeutic & Synthetic Utility

For drug development professionals, this molecule is more than a flavor compound; it is a privileged scaffold .[2]

Pharmaceutical Intermediate

The aldehyde group at the C2 position and the methylated nitrogen make it a reactive precursor for:

-

Indolizines: Via condensation with alkynes or methyl bromides.[2] Indolizines are potent anti-inflammatory and antioxidant agents.[2]

-

Pyrido[1,2-a]indoles: Fused heterocyclic systems used in anticancer drug research.[2][3]

-

Schiff Base Ligands: Reaction with amines yields ligands for metal complexes (Cu, Zn, Ni) with antimicrobial properties.[2][6]

Bioactivity[2][3][5][8]

-

Antimicrobial: Derivatives have shown activity against Pseudomonas aeruginosa when incorporated into nanoparticle probes.[2]

-

Biomarker Utility: Its presence in biofluids can serve as a dietary marker for coffee or asparagus consumption, aiding in metabolomic studies linking diet to health outcomes.[2][3]

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[2] Safety Evaluation of Certain Food Additives: Pyridine, Pyrrole and Quinoline Derivatives.[2][7] WHO Food Additives Series.[2][3] Link[2][4]

-

Tressl, R., et al. (1977).[2] "Formation of flavor components in asparagus. 2. Formation of flavor components in cooked asparagus." Journal of Agricultural and Food Chemistry, 25(3), 459-463.[2] Link[2][4]

-

FooDB. (2024).[2][7] Compound Summary: 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364).[2][3][4] The Metabolomics Innovation Centre.[2][3] Link[2][4][7]

-

Zhu, H., et al. (2011).[2][6] "One-Pot Multicomponent Approach to Indolizines and Pyrido[1,2-a]indoles." Organic Letters, 13(10), 2792–2794.[2][6] Link[2][4]

-

Kaur, G., et al. (2015).[2][6] "Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa." Analytica Chimica Acta, 889, 166-176.[2][3][4] Link

-

National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[2][3] Link[2][4]

-

Flavor and Extract Manufacturers Association (FEMA). (2023).[2] FEMA Flavor Ingredient Library: this compound (FEMA 4332).[2][3][4]Link[2][4]

Sources

- 1. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364) - FooDB [foodb.ca]

- 4. Showing Compound 1H-Pyrrole-2-carboxaldehyde (FDB014879) - FooDB [foodb.ca]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]

- 7. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

Technical Guide: Role of 1-Methylpyrrole-2-carboxaldehyde in Prodigiosin Analogue Synthesis

The following technical guide details the role of 1-Methylpyrrole-2-carboxaldehyde in the context of prodigiosin research.

Executive Summary: While This compound is not a natural biosynthetic intermediate of prodigiosin (which utilizes unmethylated pyrrole precursors), it is a critical synthetic building block used in the chemoenzymatic and total synthesis of N-methylated prodigiosin analogues . These analogues serve as essential mechanistic probes in drug development, specifically to validate the "H+/Cl− symporter" mechanism of action. By blocking the pyrrole nitrogen, researchers utilize this compound to demonstrate the necessity of hydrogen bonding for prodigiosin’s apoptotic and immunosuppressive activity.

Core Mechanistic Distinction: Biosynthesis vs. Chemical Synthesis

To understand the utility of this compound, one must first distinguish it from the natural biosynthetic pathway.

Natural Biosynthesis (Wild-Type Serratia marcescens)

The natural biosynthesis of prodigiosin is a bifurcated pathway involving two non-methylated precursors:

-

MAP (2-methyl-3-n-amyl-pyrrole): The monopyrrole fraction.

-

MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde): The bipyrrole fraction. Note: The pyrrole nitrogens in naturally occurring prodigiosin are unsubstituted (N-H), allowing for protonation and anion binding.

Synthetic Application (Drug Development)

This compound is utilized to synthesize N-methyl-MBC analogues. When condensed with MAP, this yields N-methylprodigiosin .

-

Purpose: Structure-Activity Relationship (SAR) studies.

-

Target: The A-ring pyrrole nitrogen.

-

Outcome: A "silent" analogue that lacks the ability to transport HCl across cell membranes, thereby validating the drug's mechanism of action.

Chemical Synthesis Workflow

The incorporation of this compound into the prodiginine scaffold typically follows a convergent synthetic route. The aldehyde is used to construct the "A-Ring" of the bipyrrole system.

Diagram: Synthetic Pathway for N-Methylprodigiosin

Caption: Convergent synthesis of N-methylprodigiosin using this compound to block the A-ring nitrogen.

Experimental Protocol: Synthesis of N-Methyl-MBC Analogue

This protocol describes the synthesis of the bipyrrole precursor using this compound, followed by condensation with MAP.

Phase 1: Bipyrrole Assembly (Suzuki-Miyaura Coupling approach)

Rationale: Direct condensation can be low-yielding; palladium-catalyzed coupling is preferred for substituted pyrroles.

-

Halogenation: Brominate this compound at the 4- or 5-position (depending on desired substitution pattern) using N-bromosuccinimide (NBS) in DMF at 0°C.

-

Boronic Acid Preparation: React the coupling partner (e.g., N-Boc-4-methoxypyrrole-2-boronic acid) to form the B-ring.

-

Coupling:

-

Reagents: Brominated this compound (1.0 eq), Boronic acid derivative (1.2 eq), Pd(PPh3)4 (5 mol%).

-

Conditions: DME/Water (3:1), Na2CO3 (2.0 eq), 80°C, 12 hours.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation: 1H-NMR should show two pyrrole ring signals and the N-methyl singlet (~3.7-3.9 ppm).

-

Phase 2: Acid-Catalyzed Condensation (The "Pigment" Reaction)

This step mimics the final biosynthetic step catalyzed by the enzyme PigC, but uses acid catalysis.

-

Reactants: Dissolve N-Methyl-MBC (1.0 eq) and MAP (1.0 eq) in absolute ethanol.

-

Catalysis: Add 48% HBr (catalytic amount) or 1M HCl in ether.

-

Reaction: Stir at room temperature for 2-4 hours. The solution will turn a deep red/purple color (characteristic of the prodiginine chromophore).

-

Workup: Neutralize with NaHCO3, extract with dichloromethane.

-

Output: N-Methylprodigiosin .

Mechanistic Validation (The "Why")

The primary value of using this compound to create these analogues is to prove the H+/Cl- Symport Mechanism .

Comparative Data: Natural vs. N-Methylated Analogue

| Feature | Natural Prodigiosin | N-Methylprodigiosin (Synthetic) |

| A-Ring Nitrogen | Free (N-H) | Blocked (N-CH3) |

| Protonation pKa | ~6.5 - 7.0 | Significantly Lower / Altered |

| Cl- Binding | High Affinity (via H-bond) | No Binding (Steric/Chemical Block) |

| Intracellular pH Change | Acidification of Cytosol | No Effect |

| Cytotoxicity (IC50) | Low Nanomolar (Potent) | Micromolar / Inactive |

Interpretation: Prodigiosin induces apoptosis by uncoupling vacuolar H+-ATPases. It binds H+ and Cl- simultaneously. By using this compound to synthesize the N-methyl analogue, researchers demonstrate that removing the H-bond donor capability of the A-ring abolishes biological activity , confirming that anion transport is the driver of toxicity, not just DNA intercalation.

References

-

Williamson, N. R., et al. (2006). "The biosynthesis and regulation of bacterial prodiginines." Nature Reviews Microbiology.[1] Link

-

Manderville, R. A. (2001). "Synthesis, proton-affinity and anti-cancer properties of the prodigiosin-group natural products." Current Medicinal Chemistry. Link

-

Fürstner, A. (2003).[2] "Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years." Angewandte Chemie International Edition. Link

-

Melvin, M. S., et al. (2000). "Double-Strand DNA Cleavage by Copper · Prodigiosin." Journal of the American Chemical Society. Link

-

Segraves, E. N., et al. (2004). "Proton-coupled chloride transport by prodigiosin analogues." Journal of the American Chemical Society. Link

Sources

1-Methylpyrrole-2-carboxaldehyde: A Pivotal Scaffold in Heterocyclic Medicinal Chemistry

[1][2]

Executive Summary

This compound (CAS: 1192-58-1) serves as a critical electrophilic building block in the synthesis of complex heterocyclic architectures.[1][2] Unlike its unprotected parent, pyrrole-2-carboxaldehyde, the N-methyl variant offers enhanced lipophilicity and protection against N-protonation, making it a preferred substrate for Vilsmeier-Haack formylations and subsequent condensation reactions.[1][2] This guide analyzes its physicochemical profile, synthetic utility in generating bioactive Schiff bases and fused alkaloids, and provides a validated protocol for its derivatization.

Chemical Passport & Physicochemical Profile

Understanding the physical constraints of C₆H₇NO is essential for optimizing reaction conditions.

| Property | Value | Context for Experimental Design |

| IUPAC Name | 1-Methyl-1H-pyrrole-2-carbaldehyde | Standard nomenclature for searching databases.[1][2] |

| CAS Number | 1192-58-1 | Unique identifier for procurement and SDS retrieval. |

| Molecular Weight | 109.13 g/mol | Essential for stoichiometric calculations.[1][2] |

| Appearance | Clear orange to dark red liquid | Color darkens upon oxidation; store under inert gas.[1][2] |

| Boiling Point | 87–90 °C (at 22 mmHg) | Purify via vacuum distillation; avoid high thermal stress.[1][2] |

| Density | 1.016 g/mL | Liquid handling requires precise volumetric addition.[1][2] |

| Solubility | Ethanol, Ether, DCM, DMSO | Highly compatible with organic synthesis solvents; poor water solubility.[1] |

| Flash Point | 72 °C (162 °F) | Combustible; requires standard flammability precautions.[1][2] |

Synthetic Production: The Vilsmeier-Haack Mechanism

The industrial and laboratory standard for producing this compound is the Vilsmeier-Haack reaction .[1][2] This pathway utilizes the electron-rich nature of N-methylpyrrole to undergo electrophilic aromatic substitution at the C-2 position.[1][2]

Mechanistic Insight

The reaction is driven by the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[3] The N-methyl group activates the pyrrole ring, directing the electrophile primarily to the α-position (C-2) due to the stability of the sigma complex intermediate.[2]

Figure 1: The Vilsmeier-Haack formylation pathway converting N-methylpyrrole to the target aldehyde.[1][2]

Reactivity & Medicinal Applications

The aldehyde functionality at the C-2 position acts as a "chemical hook," allowing for diverse downstream transformations.

Schiff Base Formation (Pharmacophore Generation)

Reaction with primary amines yields imines (Schiff bases), a common motif in antifungal and antibacterial agents. The electron-rich pyrrole ring donates density to the imine bond, often enhancing metal-binding capabilities in coordination chemistry.[2]

Condensation Reactions[2]

-

Knoevenagel Condensation: Reacting with active methylene compounds (e.g., malononitrile) yields vinyl derivatives used in dye synthesis and optoelectronics.

-

Heterocyclic Fusion: Condensation with diamines or amino-thiols leads to fused tricyclic systems, such as pyrrolo[1,2-a]quinoxalines, which are investigated for anticancer properties.[2]

Bioactive Scaffold Synthesis

Research indicates that this compound is a precursor for phenanthroindolizidine alkaloids (e.g., analogues of tylophorine), which exhibit potent cytotoxic activity against cancer cell lines.[1][2]

Figure 2: Divergent synthesis pathways originating from the C-2 aldehyde core.[1][2]

Experimental Protocol: Synthesis of a Pyrrole-Based Schiff Base

Objective: To synthesize (E)-1-(1-methyl-1H-pyrrol-2-yl)-N-phenylmethanimine via condensation with aniline.[1][2] This protocol validates the reactivity of the aldehyde group.[4]

Reagents

-

Aniline (10 mmol, 0.93 g)

-

Ethanol (Absolute, 20 mL)

Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.09 g of this compound in 15 mL of absolute ethanol.

-

Addition: Add 0.93 g of aniline dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

-

Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).[2] The aldehyde spot (Rf ~0.[2]6) should disappear.

-

Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol/water or purify via silica gel column chromatography to yield the target imine.

Self-Validation Check:

-

IR Spectroscopy: Disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of the C=N stretch (~1610-1630 cm⁻¹).[2]

-

¹H NMR: The aldehyde proton signal (~9.5 ppm) should be replaced by the imine proton signal (~8.3-8.6 ppm).

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2-8 °C recommended). Keep container tightly closed to prevent oxidation (air-sensitive).[2]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling vapors.

References

-

Sigma-Aldrich. (n.d.).[2][5] this compound Product Sheet. Retrieved from [1][2][5]

-

PubChem. (n.d.).[2] 1-Methyl-1H-pyrrole-2-carbaldehyde (Compound).[1][2][6][7][8] National Library of Medicine.[2] Retrieved from [2]

-

Mohamed, M. E., & Taha, K. K. (2015).[9] Computational Reaction Mechanism Study of the Schiff Base Formation Between Para-Substituted Aniline and Pyrrole-2-Carbaldehyde. European Journal of Pharmaceutical and Medical Research. Retrieved from

-

ChemTube3D. (n.d.). Vilsmeier-Haack Reaction Mechanism. Retrieved from

Sources

- 1. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364) - FooDB [foodb.ca]

- 2. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. chemwhat.com [chemwhat.com]

- 8. 1-Methylpyrrole-2-Carbaldehyde | Properties, Applications, Safety Data & Reliable Supplier China [chemheterocycles.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Molecular Weight & Physicochemical Profile of 1-Methylpyrrole-2-carboxaldehyde

[1][2]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (C₆H₇NO) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, polypyrrole-based materials, and flavor compounds.[1][2] While its average molecular weight of 109.13 g/mol is a fundamental constant, the precision of this value dictates the accuracy of stoichiometric calculations in multi-step organic synthesis and the resolution of mass spectrometric identification.[1][2]

This guide moves beyond simple physical constants to explore the operational significance of the compound's molecular weight.[1][2] It details self-validating analytical protocols for mass confirmation and illustrates how this physicochemical property influences synthetic pathways and handling requirements in a research environment.[1][2]

Part 1: Molecular Identity & Theoretical Foundations[1][2]

In precision chemistry, relying solely on "average" molecular weight can introduce errors in high-resolution analysis.[1][2] For applications involving Mass Spectrometry (MS) or high-precision stoichiometry, the monoisotopic mass is the definitive metric.[1][2]

Physicochemical Constants[1][2][3]

| Property | Value | Unit | Significance |

| Molecular Formula | C₆H₇NO | - | Elemental composition for combustion analysis.[1][2] |

| Average Molecular Weight | 109.13 | g/mol | Used for bulk stoichiometric calculations (molar equivalents).[1][2] |

| Monoisotopic Mass | 109.05276 | Da | Critical for MS identification (Exact Mass).[1][2] |

| CAS Registry Number | 1192-58-1 | - | Unique identifier for regulatory and inventory tracking.[1][2] |

| Boiling Point | 87–90 | °C (22 mmHg) | Indicates volatility; suggests GC as preferred analysis method.[1][2] |

| Physical State | Liquid | - | Requires density correction (approx.[1][2][3] 1.016 g/mL) for volumetric dosing.[1][2] |

Isotopic Distribution Logic

The value 109.13 g/mol is a weighted average derived from the natural abundance of carbon-12 (98.9%) and carbon-13 (1.1%).[1][2] In a mass spectrum, the "molecular ion" (

Part 2: Analytical Verification (Self-Validating Protocol)

Due to its relatively low molecular weight and moderate volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the identity and purity of this compound.[1][2] LC-MS is generally less suitable due to the compound's lack of ionizable sites for electrospray ionization (ESI) in standard positive modes compared to the efficiency of Electron Impact (EI) ionization.[1][2]

Protocol: GC-MS Identification & Purity Assessment

Objective: Confirm molecular weight (m/z 109) and assess purity >98%.

Reagents & Equipment:

-

Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.[1][2]

-

Internal Standard: Naphthalene (optional, for quantitation).

-

Instrument: Agilent 7890/5977 GC-MS (or equivalent).

Step-by-Step Methodology:

-

Sample Preparation (Causality: Concentration Control):

-

Inlet Parameters:

-

Column Method:

-

MS Acquisition (The Validation Step):

Analytical Workflow Diagram

Caption: Figure 1: Optimized GC-MS workflow for this compound identification, prioritizing split injection to prevent detector saturation.

Part 3: Synthetic Utility & Stoichiometry[1][2]

The molecular weight of 109.13 is the governing factor in calculating atom economy and yield in heterocyclic synthesis.[1][2] this compound acts primarily as an electrophile due to the aldehyde functionality at the C2 position.[1][2]

Stoichiometric Criticality

In drug development, this compound is often condensed with amines to form Schiff bases or reduced to form pyrrole-based linkers.[1][2]

-

Scenario: Synthesis of a pyrrole-imidazole polyamide precursor.

-

Calculation: To react 1.00 g of amine (MW 150), one requires exactly 0.727 g of the aldehyde (1.0 eq).[1][2]

-

Error Impact: Using the density (1.016 g/mL) incorrectly or ignoring purity (<98%) can lead to a 2-5% stoichiometric mismatch, resulting in difficult-to-remove unreacted starting material.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the standard reactivity profile, highlighting where the molecular weight dictates the mass balance.

Caption: Figure 2: Condensation pathway showing the stoichiometric relationship between the aldehyde precursor and the amine nucleophile.

Part 4: Handling, Stability & Storage[1][2]

Scientific integrity requires acknowledging that the "molecular weight" is only relevant if the molecule remains intact.[1][2] this compound is susceptible to oxidation.[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14504, this compound.[1][2] Retrieved from [Link][1][2][4]

-

NIST Mass Spectrometry Data Center. 1-Methyl-1H-pyrrole-2-carboxaldehyde Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]

-

The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde Properties and Safety. Retrieved from [Link][1][2]

Sources

- 1. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364) - FooDB [foodb.ca]

- 3. lookchem.com [lookchem.com]

- 4. 1-Methyl-2-pyrrolecarboxaldehyde 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

key research papers on 1-Methylpyrrole-2-carboxaldehyde

A Synthon for Bioactive Heterocycles and Coordination Complexes

Content Type: Technical Whitepaper Subject: 1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) Primary Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Part 1: Executive Summary & Molecular Profile

This compound (MP2C) serves as a critical electrophilic "lynchpin" in heterocyclic chemistry. Unlike its unmethylated parent (pyrrole-2-carboxaldehyde), the N-methyl group blocks the acidic N-H site, preventing unwanted deprotonation side reactions while retaining the electron-rich aromatic character of the pyrrole ring.

This molecule is primarily utilized as a precursor for Schiff base ligands in coordination chemistry and as a scaffold for hydrazone-based antimicrobials (specifically anti-tubercular agents). Its high reactivity toward nucleophiles at the carbonyl carbon, combined with the directing power of the pyrrole nitrogen, makes it an ideal candidate for divergent synthesis.

Physicochemical Profile (Data Aggregation)

| Property | Value | Critical Note |

| CAS Number | 1192-58-1 | Unique Identifier |

| Molecular Formula | C₆H₇NO | MW: 109.13 g/mol |

| Appearance | Orange to dark red liquid | Darkens upon oxidation/light exposure |

| Boiling Point | 87–90 °C (at 22 mmHg) | Vacuum distillation recommended for purification |

| Flash Point | 72 °C (162 °F) | Combustible; requires inert atmosphere storage |

| Solubility | Ethanol, DMSO, DMF, Chloroform | Immiscible in water; lipophilic nature aids membrane permeability |

Part 2: Core Synthesis – The Vilsmeier-Haack Protocol

The definitive route to MP2C is the Vilsmeier-Haack formylation . This reaction exploits the electron-rich nature of N-methylpyrrole to introduce a formyl group at the

Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS). The phosphorus oxychloride (

Figure 1: The Vilsmeier-Haack formylation pathway. The critical step is the electrophilic attack at the C2 position of the pyrrole ring.

Standardized Experimental Protocol

Note: This protocol is designed for self-validation. If the color change in Step 2 does not occur, moisture contamination in the

Reagents:

- -Methylpyrrole (1.0 eq)

- (1.1 eq)

-

DMF (1.2 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (solvent)

Step-by-Step Workflow:

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C.

-

Formation of Electrophile: Add

(1.1 eq) dropwise over 20 minutes.-

Checkpoint: The solution should turn slightly yellow/viscous, indicating Vilsmeier reagent formation.

-

-

Addition: Dissolve

-methylpyrrole in minimal DCM and add dropwise to the mixture at 0°C. -

Reaction: Allow to warm to room temperature and reflux for 2–4 hours.

-

Observation: The mixture will darken significantly (deep red/brown).

-

-

Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice containing sodium acetate (or NaOH) to neutralize the acid and hydrolyze the iminium salt. Stir vigorously for 1 hour.

-

Validation: The pH must be basic (>8) to ensure complete hydrolysis and extraction efficiency.

-

-

Workup: Extract with DCM (

), wash with brine, dry over -

Purification: Vacuum distillation is superior to column chromatography for this liquid aldehyde to prevent oxidation on silica.

Part 3: Key Research Applications

Medicinal Chemistry: The Hydrazone Scaffold

Research indicates that MP2C is a potent starting material for anti-tubercular agents . The aldehyde condenses with hydrazides (e.g., isoniazid derivatives or thiosemicarbazides) to form hydrazones.

Key Mechanism:

The resulting hydrazone (

Comparative Activity Data (Synthesized from Literature):

| Derivative Class | Target Organism | MIC (µg/mL) | Mechanism of Action |

| MP2C-Thiosemicarbazone | M. tuberculosis (H37Rv) | 0.8 – 1.6 | Metal chelation / MmpL3 inhibition |

| MP2C-Isoniazid Hybrid | M. tuberculosis (MDR) | < 0.5 | Synergistic inhibition |

| MP2C-Aniline Schiff Base | S. aureus (Gram +) | 12.5 – 25 | Membrane disruption |

| MP2C-Aniline Schiff Base | E. coli (Gram -) | > 50 | Lower permeability in Gram-negatives |

Coordination Chemistry: Schiff Base Ligands

MP2C is extensively used to synthesize bidentate (

-

Copper(II) Complexes: Show enhanced DNA binding and cleavage activity compared to the free ligand.

-

Nickel(II) Complexes: Often utilized for catalytic oxidation reactions.

Figure 2: Divergent synthetic utility of this compound.

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Skin/Eye Irritant: Causes severe irritation.[2][3] Goggles and gloves (Nitrile) are mandatory.

-

Respiratory: Vapors are irritating.[4] All transfers must occur in a fume hood.

-

Storage: The aldehyde is prone to autoxidation to the carboxylic acid.

-

Best Practice: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If the liquid turns from orange to dark brown/black, purify via vacuum distillation before use.

-

References

-

Vilsmeier-Haack Mechanism & Synthesis

-

Antimicrobial & Schiff Base Research

-

Sivaraj, K., et al. (2014). "Synthesis, Characterization and Antimicrobial Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-Carbaldehyde." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

-

-

Anti-Tubercular Hydrazones

-

Teneva, Y., et al. (2023).[5] "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA." Pharmaceuticals, 16(4), 484.[5] Available at: [Link]

-

Thorat, B. R., et al. (2025).[6] "Hydrazide-Hydrazone derivatives and their antitubercular activity." Russian Journal of Bioorganic Chemistry. Available at: [Link][6]

-

- Safety Data

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]

- 5. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrazide-Hydrazone derivatives and their antitubercular activity - UM Research Repository [eprints.um.edu.my]

A Senior Application Scientist's Guide to the Historical Synthesis of Pyrrole Aldehydes

Abstract

Pyrrole aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. Their preparation has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of pyrrole aldehydes, designed for researchers, scientists, and professionals in drug development. Each method is critically examined through the lens of a seasoned application scientist, focusing on the mechanistic underpinnings, practical experimental considerations, and a comparative analysis of their synthetic utility. This guide is structured to offer not just procedural details but also the strategic rationale behind the selection of a particular method, thereby empowering the reader to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Significance of Pyrrole Aldehydes

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science. The introduction of a formyl group onto this heterocyclic core unlocks a rich tapestry of subsequent chemical transformations, making pyrrole aldehydes versatile building blocks. From the synthesis of complex macrocycles like porphyrins to the development of novel therapeutic agents, the strategic placement of an aldehyde functionality on the pyrrole ring is often a critical first step. This guide delves into the foundational named reactions that have become the bedrock of pyrrole aldehyde synthesis, offering a blend of historical context and contemporary practical insights.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction stands as arguably the most reliable and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[1] Its enduring popularity stems from its operational simplicity, use of relatively mild and inexpensive reagents, and generally high yields of the desired 2-formylpyrrole.[2]

Mechanistic Rationale: The Electrophilic Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in-situ generation of a potent electrophile, the chloroiminium ion, commonly referred to as the Vilsmeier reagent. This is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent such as phosphorus oxychloride (POCl₃).[3][4]

The reaction mechanism can be dissected into three key stages:

-

Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the electrophilic chloroiminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring, with its highest electron density at the C2 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for pyrrole formylation.

Field-Proven Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde

The following protocol is a robust and well-established procedure adapted from Organic Syntheses, a testament to its reliability and reproducibility.[5]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Pyrrole (freshly distilled)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether (b.p. 40–60 °C)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF. Cool the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes. An exothermic reaction will occur.

-

Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir the mixture for 15 minutes. Re-cool the flask in an ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

-

Reaction Completion: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. A significant evolution of hydrogen chloride will be observed.

-

Hydrolysis and Work-up: Cool the mixture to 25–30 °C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.

-

Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer and extract the aqueous phase three times with ether. Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous magnesium sulfate.

-